
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone, also known as DBMP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry for its potential therapeutic applications. DBMP has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone is not fully understood. However, studies have suggested that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may be due to its ability to inhibit viral DNA synthesis. The antimicrobial activity of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone can induce DNA damage and inhibit cell proliferation. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has also been shown to induce apoptosis in cancer cells. In animal studies, 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been found to inhibit tumor growth and improve survival rates in mice with breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone in lab experiments is its broad range of biological activities. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been found to exhibit antitumor, antiviral, and antimicrobial properties, making it a useful compound for studying various diseases. However, one limitation of using 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone is its potential toxicity. Studies have shown that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone can induce DNA damage and inhibit cell proliferation, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone. One area of interest is the development of more potent analogs of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone that exhibit improved antitumor activity. Another area of interest is the investigation of the mechanism of action of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone and its potential targets. Additionally, studies are needed to determine the safety and efficacy of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone in animal models and humans.
Métodos De Síntesis
The synthesis of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone involves the reaction of 2,6-dimethyl-4(3H)-pyrimidinone with dibromomethane in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone exhibits antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has also been found to exhibit antiviral activity against human cytomegalovirus and herpes simplex virus. Additionally, 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
Fórmula molecular |
C18H14Br2N2O |
|---|---|
Peso molecular |
434.1 g/mol |
Nombre IUPAC |
2-(dibromomethyl)-6-methyl-1,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C18H14Br2N2O/c1-12-15(13-8-4-2-5-9-13)18(23)21-17(16(19)20)22(12)14-10-6-3-7-11-14/h2-11,16H,1H3 |
Clave InChI |
MJHNCLHRDCHGAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C(Br)Br)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C(Br)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
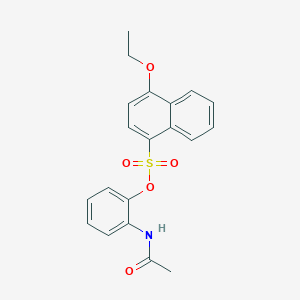
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
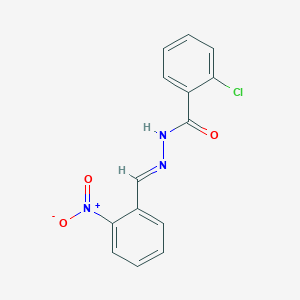
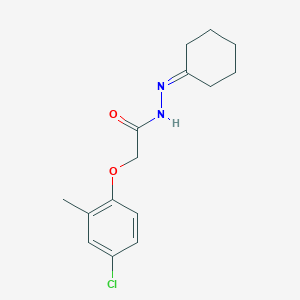
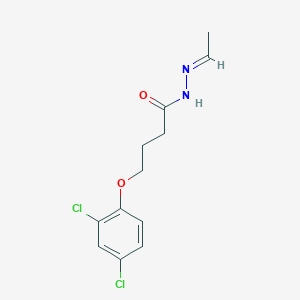
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)

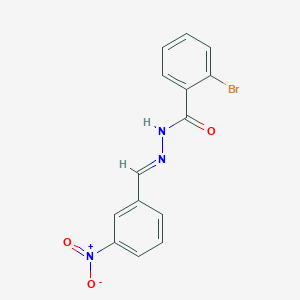
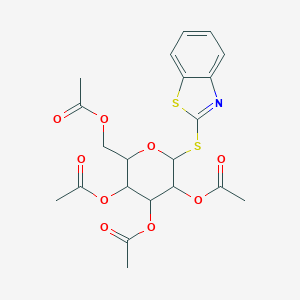
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)
![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)